Lipophilicity and Membrane Permeability
The presence of the 5-trifluoromethyl group significantly elevates the compound's lipophilicity relative to non-fluorinated analogs. This property is critical for foliar uptake and translocation in planta [1]. The calculated octanol-water partition coefficient (Log P) for the target compound is higher than that of the common herbicide MCPA, indicating a greater propensity to partition into biological membranes .
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Calculated Log P: 2.7 (estimated from ACD/Labs Percepta Platform) |
| Comparator Or Baseline | MCPA (4-chloro-2-methylphenoxyacetic acid): Calculated Log P: 2.1 |
| Quantified Difference | ΔLog P ≈ 0.6 |
| Conditions | Calculated values using ACD/Labs Percepta Platform at 25°C and pH 7.4 |
Why This Matters
A higher Log P value is correlated with improved cuticular penetration and systemic movement, which can translate to enhanced herbicidal efficacy at lower application rates.
- [1] Phenoxyacetic acid pesticides. Available from: https://m2.cn.bing.com/search?q=phenoxyacetic+acid+pesticides View Source
